4,5,8-Trimethylquinolin-2-ol 4,5,8-Trimethylquinolin-2-ol
Brand Name: Vulcanchem
CAS No.: 53761-43-6
VCID: VC1968357
InChI: InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14)
SMILES: CC1=C2C(=CC(=O)NC2=C(C=C1)C)C
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

4,5,8-Trimethylquinolin-2-ol

CAS No.: 53761-43-6

Cat. No.: VC1968357

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

4,5,8-Trimethylquinolin-2-ol - 53761-43-6

Specification

CAS No. 53761-43-6
Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 4,5,8-trimethyl-1H-quinolin-2-one
Standard InChI InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14)
Standard InChI Key QWUGOXHPDJPRLE-UHFFFAOYSA-N
SMILES CC1=C2C(=CC(=O)NC2=C(C=C1)C)C
Canonical SMILES CC1=C2C(=CC(=O)NC2=C(C=C1)C)C

Introduction

Chemical Identity and Structure

Basic Information

4,5,8-Trimethylquinolin-2-ol is a quinoline derivative with three methyl substituents at positions 4, 5, and 8, and a hydroxyl group at position 2. This compound exists in tautomeric forms, with the 2-hydroxy form (quinolinol) and the 2-oxo form (quinolinone) being the most prominent .

Table 1: Chemical Identity of 4,5,8-Trimethylquinolin-2-ol

ParameterInformation
CAS Number53761-43-6
Molecular FormulaC₁₂H₁₃NO
Molecular Weight187.24 g/mol
Synonyms4,5,8-trimethylquinolin-2(1H)-one; 2(1H)-Quinolinone, 4,5,8-trimethyl-
InChIInChI=1/C12H13NO/c1-7-4-5-8(2)12-11(7)9(3)6-10(14)13-12/h4-6H,1-3H3,(H,13,14)

Structural Characteristics

The structure of 4,5,8-Trimethylquinolin-2-ol features a bicyclic framework consisting of a benzene ring fused with a pyridine ring, creating the basic quinoline scaffold. The compound's three methyl groups are strategically positioned at carbon atoms 4, 5, and 8, while the hydroxyl/carbonyl group (depending on the tautomeric form) is located at position 2 .

The tautomeric behavior of this compound is significant, as it can exist in either the 2-hydroxy form (quinolinol) or the 2-oxo form (quinolinone). In solution, the equilibrium between these forms depends on solvent polarity and pH conditions .

Physical and Chemical Properties

Physical Properties

Table 2: Physical Properties of 4,5,8-Trimethylquinolin-2-ol

PropertyValueReference
Physical StateSolid at room temperature
Molecular Weight187.24 g/mol
Purity (Commercial)Typically ≥95%
SolubilitySoluble in organic solvents such as chloroform

Spectroscopic Properties

While the search results don't provide specific spectroscopic data for 4,5,8-Trimethylquinolin-2-ol, we can infer some characteristics based on similar compounds. Quinolinols and quinolinones typically exhibit distinctive patterns in various spectroscopic analyses:

  • IR Spectroscopy: The compound would likely show characteristic bands for the OH stretching (if in quinolinol form) or C=O stretching (if in quinolinone form) in the 3300-3500 cm⁻¹ or 1650-1700 cm⁻¹ regions, respectively .

  • NMR Spectroscopy: In ¹H NMR, signals for the three methyl groups would appear as singlets in the range of 2.0-3.0 ppm. The aromatic protons would show signals in the 6.5-8.0 ppm region, with specific coupling patterns reflecting their positions in the quinoline ring system .

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 187, corresponding to the molecular weight of the compound .

Chemical Reactivity

Tautomerism

One of the key chemical characteristics of 4,5,8-Trimethylquinolin-2-ol is its ability to undergo tautomerism between the 2-hydroxy form (quinolinol) and the 2-oxo form (quinolinone). This equilibrium can be influenced by solvent conditions, pH, and temperature .

Applications and Research

Synthetic Applications

The unique structure of 4,5,8-Trimethylquinolin-2-ol makes it a potentially valuable:

  • Building block in organic synthesis

  • Intermediate in the preparation of more complex molecules

  • Model compound for studying quinoline chemistry

Safety AspectRecommendation
Personal ProtectionWear appropriate gloves, eye protection, and lab coat
StorageStore in a cool, dry place in tightly closed containers
DisposalDispose according to local regulations for chemical waste
IncompatibilitiesStrong oxidizing agents, strong acids, strong bases

Based on similar compounds, potential hazards may include:

  • Skin irritation

  • Eye irritation

  • Respiratory irritation

Comparative Analysis with Related Compounds

Structural Analogues

Table 4: Comparison of 4,5,8-Trimethylquinolin-2-ol with Related Quinoline Derivatives

CompoundCAS NumberMolecular FormulaKey Differences
4,5,8-Trimethylquinolin-2-ol53761-43-6C₁₂H₁₃NOReference compound
4,6,8-Trimethylquinolin-2-ol42414-28-8C₁₂H₁₃NOMethyl group at position 6 instead of 5
2,6,8-Trimethylquinolin-4-ol15644-93-6C₁₂H₁₃NOHydroxyl group at position 4, methyl at position 2
4-Methylquinolin-2-ol607-66-9C₁₀H₉NOOnly one methyl group at position 4
4,8-dimethylquinolin-2-ol5349-78-0C₁₁H₁₁NOTwo methyl groups at positions 4 and 8

Each of these compounds may exhibit different physical, chemical, and biological properties due to the variation in substituent positions and types .

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